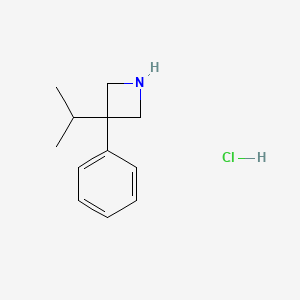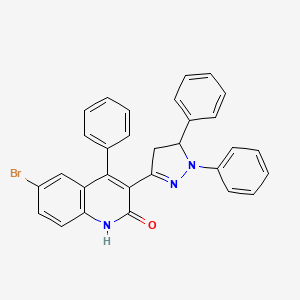
6-bromo-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, also known as BDPPQ, is a synthetic compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Antifungal Applications
A comprehensive review of small molecules tested against Fusarium oxysporum f. sp. Albedinis highlighted the significance of synthetic compounds, including various classes with antifungal activities. The study delves into the structure-activity relationships (SAR) of these compounds, indicating that specific pharmacophore sites common among them play a crucial role in their biological activity against fungal pathogens. This suggests that compounds with similar structural features may hold potential in antifungal research and applications (Kaddouri et al., 2022).
Organic Optoelectronics
In the realm of organic optoelectronics, materials based on the BODIPY platform have been identified as promising for various applications, including sensors and organic light-emitting diodes (OLEDs). The structural design and synthesis of BODIPY-based organic semiconductors are crucial for enhancing their application in OLED devices. This review suggests that compounds with complex molecular structures, akin to the specified compound, might find applications in the development of new optoelectronic materials (Squeo & Pasini, 2020).
Heterocyclic Chemistry in Pharmacology
Heterocyclic compounds, particularly those containing pyrazole rings, are of significant interest in pharmacology due to their wide range of biological activities. A comprehensive review on pyrazole and its pharmacological properties discusses the synthetic approaches, structure, physical and chemical properties, and various biological activities of pyrazole heterocyclic ring structures. This highlights the potential of compounds with heterocyclic rings, such as the one , in the development of pharmaceuticals (Bhattacharya et al., 2022).
Antioxidant Activity Assays
The study of antioxidants and the methods used to determine antioxidant activity is crucial in fields ranging from food engineering to medicine. A review of analytical methods used in determining antioxidant activity provides a critical presentation of various tests and their applicability, advantages, and disadvantages. This suggests that compounds with potential antioxidant properties could be assessed using these methodologies to understand their effectiveness and mechanism of action (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
6-bromo-3-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrN3O/c31-22-16-17-25-24(18-22)28(21-12-6-2-7-13-21)29(30(35)32-25)26-19-27(20-10-4-1-5-11-20)34(33-26)23-14-8-3-9-15-23/h1-18,27H,19H2,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQGSNNXJZPPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2571133.png)
![(2E)-2-cyano-N-cyclohexyl-3-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2571135.png)

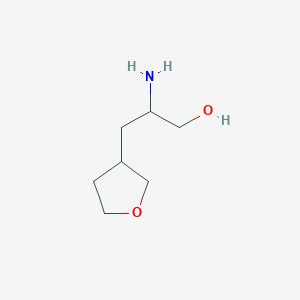
![1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2571139.png)
![{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2571142.png)
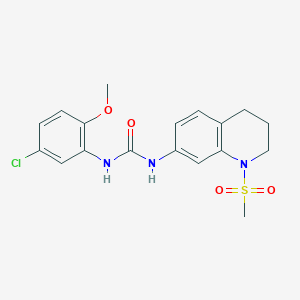
![N-[3-(1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B2571144.png)
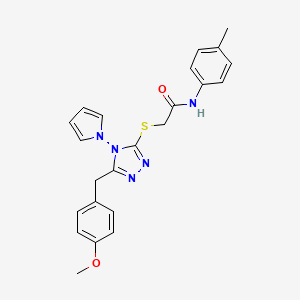
![2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid](/img/structure/B2571147.png)



